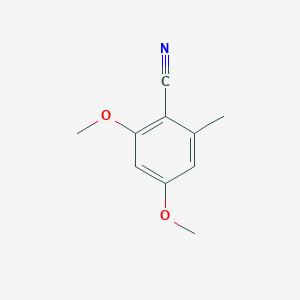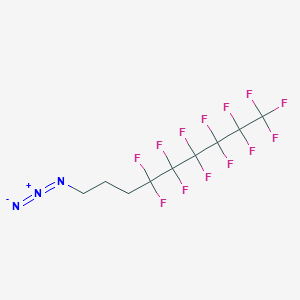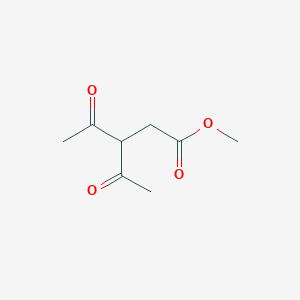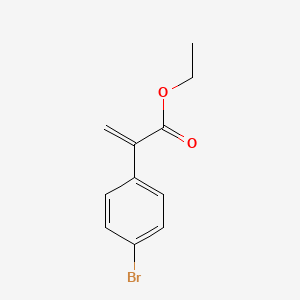
N-(2,6-ジイソプロピルフェニル)ホルムアミド
概要
説明
N-(2,6-Diisopropylphenyl)formamide is a chemical compound with the empirical formula C13H19NO. It exhibits a non-planar structure, where the 2,6-diisopropylphenyl ring is tilted at a dihedral angle of 77.4° with respect to the formamide group. This unique dihedral angle arises due to the presence of bulky isopropyl groups on the ortho positions of the phenyl ring, which increases torsional strain .
Synthesis Analysis
The synthesis of N-(2,6-Diisopropylphenyl)formamide involves various methods. One such method includes the reaction of 2,6-diisopropylaniline with formic acid or formic acid derivatives .科学的研究の応用
結晶学および構造解析
N-(2,6-ジイソプロピルフェニル)ホルムアミドは、その独自の非平面構造のために研究されており、構造的に特徴付けられたホルムアミドの中で最大の二面角を示すことが知られています 。この特性により、結晶学において分子構造と置換基が分子幾何学に与える影響を理解するための興味深い対象となっています。
有機合成
有機合成のビルディングブロックとして、この化合物はより複雑な分子の合成に使用できます。 ホルムアミド基は有機化学における重要な官能基であり、アミン、アミド、その他の誘導体の合成の出発点としてよく用いられます .
医薬品化学
医薬品化学において、N-(2,6-ジイソプロピルフェニル)ホルムアミドは、医薬品化合物の合成における前駆体または中間体として使用できます。 嵩高いジイソプロピルフェニル基は、潜在的な薬物候補の薬物動態特性に影響を与えるために活用できます .
農薬化学
農業における具体的な用途は直接引用されていませんが、N-(2,6-ジイソプロピルフェニル)ホルムアミドのような化合物は、農薬の合成や新しい殺虫剤または除草剤の開発における構造モチーフとして関与する可能性があります .
材料科学
N-(2,6-ジイソプロピルフェニル)ホルムアミドのユニークな構造特性は、特に分子充填と電子特性が重要な有機半導体またはその他の電子材料の設計における新規材料の開発に影響を与える可能性があります .
分析化学
分析化学において、N-(2,6-ジイソプロピルフェニル)ホルムアミドは、そのよく特徴付けられた構造のために、標準または基準化合物として使用できます。 また、関連する化合物の検出と定量のための方法開発にも役割を果たす可能性があります .
生化学研究
この化合物は、生体分子の合成におけるビルディングブロックとして、または生物学的プロセスまたは相互作用を研究するための生物共役反応における部分として、生化学研究における潜在的な役割を果たしています .
環境影響調査
化学物質の環境影響は、重要な研究分野です。 N-(2,6-ジイソプロピルフェニル)ホルムアミドは、環境リスク評価の一環として、その生分解性、毒性、および生態系への長期的な影響について調べることができます .
作用機序
Target of Action
N-(2,6-Diisopropylphenyl)formamide, also known as 2′,6′-Diisopropylformanilide
Mode of Action
It’s known that the compound exists as two carbon–nitrogen bond rotomers in solution . Upon crystallization, the solid-state structure shows exclusive formation of the cisoidal rotomer . This suggests that the compound may interact with its targets through specific structural conformations.
Result of Action
It’s known that the molecules of this compound are linked via N—H…O hydrogen bonds, forming infinite chains which run along the b-axis directions . This suggests that the compound may have the ability to form specific molecular structures, which could potentially influence its biological activity.
Action Environment
The action of N-(2,6-Diisopropylphenyl)formamide can be influenced by various environmental factors. For instance, the formation of its specific rotomers is dependent on the solution and crystallization conditions . Moreover, safety data suggests that the compound should be handled with care to avoid formation of dust and aerosols . These factors, among others, can influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-10H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCULERWAGEILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476554 | |
| Record name | N-(2,6-Diisopropylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84250-69-1 | |
| Record name | N-(2,6-Diisopropylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Diisopropylphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


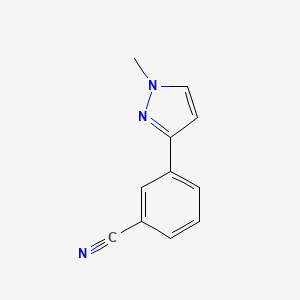
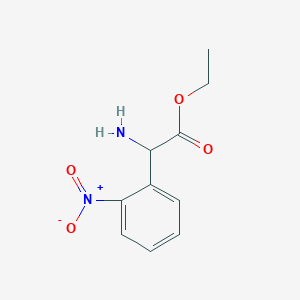
![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)
![(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone](/img/structure/B1610361.png)


![methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1610367.png)


